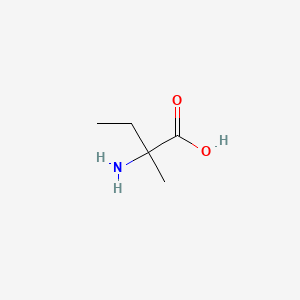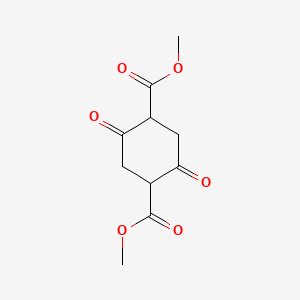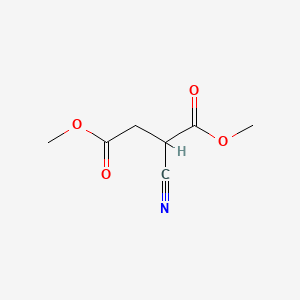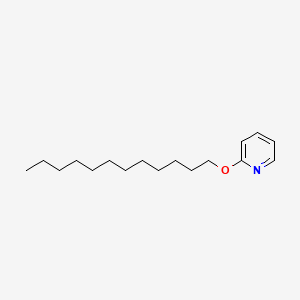
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-
Descripción general
Descripción
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- is a compound that falls within the class of organosilicon compounds known as siloxanes. These compounds are characterized by their silicon-oxygen backbone, with various organic groups attached to the silicon atoms. The specific compound is a hexamethyl derivative, indicating that there are six methyl groups attached to its silicon atoms.
Synthesis Analysis
The synthesis of related siloxane compounds has been explored in various studies. For instance, 1,1,1,5,5,5-Hexamethyltrisiloxane was prepared by reacting (Me3SiO)2Mg or Me3SiOH with dichlorosilane . This method demonstrates the general approach to synthesizing siloxanes, which often involves the reaction of chlorosilanes with silanolates or silanols in the presence of a catalyst.
Molecular Structure Analysis
The molecular structure of siloxanes is generally characterized by a repeating Si-O-Si linkage. The specific arrangement and substitution on the silicon atoms can greatly influence the properties of the compound. For example, the structure of a disiloxane compound was confirmed using nuclear magnetic resonance spectroscopy and correlated with its X-ray structure . These techniques are crucial for understanding the molecular structure of siloxanes, including 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl-.
Chemical Reactions Analysis
Siloxanes can undergo various chemical reactions, including selective chlorination and photolysis. For example, 1,1,1,5,5,5-Hexamethyltrisiloxane underwent selective chlorination to give primarily Me3SiOSiHClOSiMe3 and a smaller amount of Me3SiOSiCl2OSiMe3 when catalyzed by PdCl2 and reacted with CCl4 . Photolysis of the same compound yielded different products, including polymers . These reactions highlight the reactivity of siloxanes and their potential for further chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxanes make them suitable for various applications. For instance, a derivative of hexaphenyltrisiloxane was used as a stationary phase in high-temperature gas chromatography, demonstrating its thermal stability and its ability to separate complex mixtures . The reactivity of siloxanes with different hydrosilanes under the catalysis of tris(pentafluorophenyl)borane leads to the formation of oligomers and polymers, indicating their potential in polymer synthesis .
Aplicaciones Científicas De Investigación
Applications in Downstream Processing
1,5-Trisiloxanediol, a derivative of polydimethylsiloxane, plays a crucial role in the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol. The complex process of separating these diols from fermentation broth is vital as it constitutes over 50% of the total production costs. Technologies such as evaporation, distillation, membrane filtration, and pervaporation are explored to enhance yield, purity, and reduce energy consumption in the production of these valuable chemicals (Xiu & Zeng, 2008).
Role in Polydimethylsiloxane Synthesis and Applications
Polydimethylsiloxane, a polymer of 1,5-Trisiloxanediol, is recognized for its broad applications owing to its properties such as being optically clear, inert, nontoxic, and inflammable. It finds utility in medical devices, as elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, and in cosmetics. The review also explores the synthesis, characterization, and the potential of polydimethylsiloxane in forming biodegradable films/membranes, contributing to advancements in research and industrial applications (Zaman et al., 2019).
Advancements in Lubricity Additives
Neutral phosphates like trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates, derivatives of 1,5-Trisiloxanediol, are effective antiwear additives in synthetic lube oils such as neopentyl polyol esters, fluorosiloxanes, and polysiloxane fluids. These compounds have shown to surpass others in terms of lubricity and resistance to oxidation, making them promising materials for antifriction additives for synthetic lube oils (Barabanova et al., 1976).
Environmental Behavior of Siloxanes
Research on the environmental behavior of siloxanes, of which 1,5-Trisiloxanediol is a part, has been gaining attention due to their vast global usage and potential hazardous effects. The review discusses the production, consumption, toxicity, analysis, environmental distribution, migration, degradation, and transformation of dimethylsiloxanes and modified siloxanes in various environmental compartments. It highlights the behaviors of siloxanes, especially in industrial areas, and the need for understanding their environmental impact better (Xiang et al., 2021).
Propiedades
IUPAC Name |
bis[[hydroxy(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H20O4Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQTTAROZGWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063122 | |
| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
CAS RN |
3663-50-1 | |
| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-trisiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethyltrisiloxane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Trisiloxanediol, 1,1,3,3,5,5-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLTRISILOXANE-1,5-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20LI094F74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















